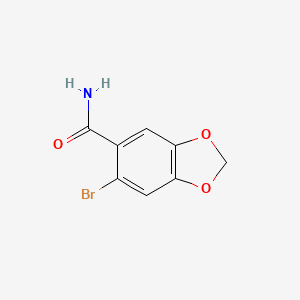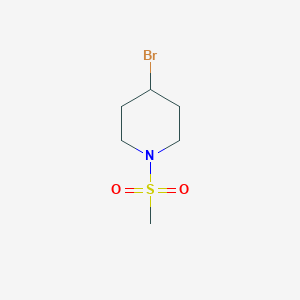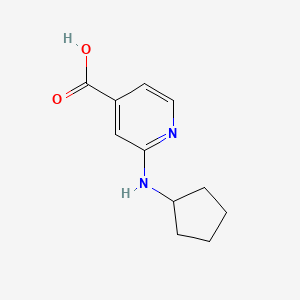
2-(Cyclopentylamino)isonicotinic acid
Overview
Description
2-(Cyclopentylamino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Scientific Research Applications
Target Identification in Mycobacterium tuberculosis
Isonicotinic acid derivatives, like isoniazid, target the mycobacterial enzyme InhA involved in mycolic acid biosynthesis, crucial for the cell wall of Mycobacterium tuberculosis. Mutations in the inhA gene confer resistance to isoniazid, highlighting its role as a primary target for tuberculosis treatment (Banerjee et al., 1994). Additionally, isoniazid forms a covalent complex with the beta-ketoacyl ACP synthase KasA, further implicating it in the action mechanism against tuberculosis (Mdluli et al., 1998).
Photoisomerization Applications
The ability to alter the reaction rate in solid-state photoisomerization of cobaloxime complexes through the formation of host–guest complexes with secondary amines demonstrates the potential of isonicotinic acid derivatives in modifying chemical reactions under specific conditions, providing insights into reaction dynamics and control (Hashizume & Ohashi, 1998).
Selective Recognition and Removal of Molybdenum(VI)
Isonicotinic acid has been used to prepare Mo(VI) oxy ion-imprinted particles, showcasing its application in selective recognition and removal of molybdenum(VI) from water, highlighting its potential in environmental cleanup and water treatment technologies (Ren et al., 2013).
Chelation Therapy
Isonicotinic acid derivatives have been explored as chelating agents, offering a strategy for binding metal ions, which is crucial in managing metal-induced toxicity and for therapeutic applications in conditions like iron overload diseases. This underscores the versatility of isonicotinic acid derivatives in medicinal chemistry and therapeutic applications (Charkoudian et al., 2006).
Anticancer and Antimalarial Research
Derivatives of isonicotinic acid have shown potential in anticancer and antimalarial research, with specific compounds demonstrating significant efficacy in rodent models. This highlights the therapeutic potential of these compounds beyond their traditional use in treating tuberculosis, opening avenues for novel treatments for malaria and cancer (Posner et al., 2004).
Safety and Hazards
The safety data sheet for isonicotic acid indicates that it causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance . Specific safety and hazard information for 2-(Cyclopentylamino)isonicotinic acid may not be widely published or may be proprietary.
Mechanism of Action
Target of Action
Isonicotinic acid derivatives, such as isoniazid, are known to target the mycolic acid synthesis pathway in mycobacterium tuberculosis .
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, affects the fatty acid synthesis ii (fas-ii) pathway, which is involved in the synthesis of mycolic acids .
Pharmacokinetics
Isoniazid is known to be well absorbed orally, widely distributed in the body, metabolized in the liver by acetylation, and excreted in the urine .
Result of Action
Isoniazid, a derivative of isonicotinic acid, results in the inhibition of mycolic acid synthesis, leading to the weakening of the bacterial cell wall and eventual cell death .
Biochemical Analysis
Biochemical Properties
2-(Cyclopentylamino)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the pyridine nucleotide cycle. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their catalytic activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic processes, potentially altering the metabolic flux within cells. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant only above certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. It may influence the pyridine nucleotide cycle, affecting the levels of metabolites such as nicotinamide adenine dinucleotide (NAD) and its derivatives. The compound’s interactions with metabolic enzymes can lead to changes in metabolic flux, altering the balance of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins may interact with the compound, influencing its localization and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can significantly impact its biochemical interactions and effects on cellular processes .
properties
IUPAC Name |
2-(cyclopentylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLQOZJRIRQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651393 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019127-19-5 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





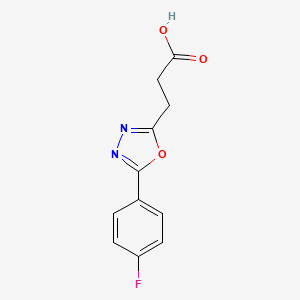
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)
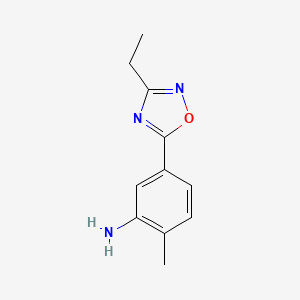
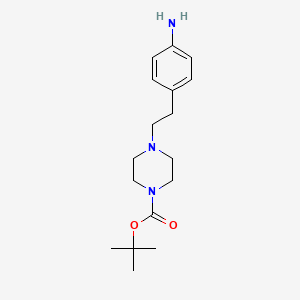

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)
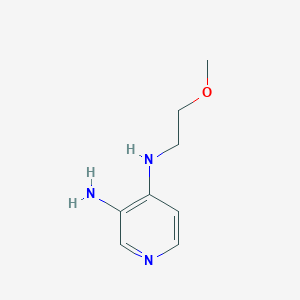
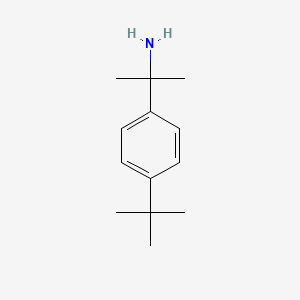
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
